己酰四肽-3 乙酸酯

描述

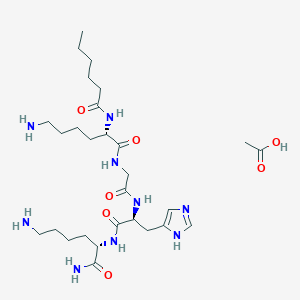

Caprooyl Tetrapeptide-3 acetate is a derivative of tetrapeptide-3 linked to caproic acid. It is a biomimetic lipopeptide structure based on transforming growth factor beta, which plays an essential role in the natural production of extracellular matrix components. This compound is widely used in cosmetic formulations for its anti-aging and skin-rejuvenating properties .

科学研究应用

Caprooyl Tetrapeptide-3 acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification.

Biology: The compound is used to study cell signaling pathways and extracellular matrix interactions.

Medicine: It is investigated for its potential therapeutic effects in wound healing and skin regeneration.

Industry: The compound is widely used in cosmetic formulations for its anti-aging and skin-rejuvenating properties

作用机制

Target of Action

Caprooyl Tetrapeptide-3 Acetate primarily targets the dermal-epidermal junction (DEJ), a critical region in the skin that connects the epidermis and dermis . The DEJ’s major components are Laminin-5, Collagen VII, and Fibronectin . These proteins play essential roles in maintaining the structural integrity of the skin and facilitating optimal cell functions .

Mode of Action

Caprooyl Tetrapeptide-3 Acetate interacts with its targets by stimulating the synthesis of key structural proteins at the DEJ . It boosts the production of Laminin-5 by up to 26% and Fibronectin by up to 60%, thereby improving the mechanical properties of the skin . It also enhances the expression of genes responsible for the production of Collagen VII .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the production of extracellular matrix components . By enhancing the synthesis of key structural proteins, it contributes to the maintenance of optimal skin structure . This process involves the reverse β-oxidation pathway .

Pharmacokinetics

This structure is likely to influence its pharmacokinetic properties, including its solubility and stability .

Result of Action

The action of Caprooyl Tetrapeptide-3 Acetate leads to molecular and cellular effects that contribute to skin health. It activates the skin’s natural recovery cycle, reduces fine lines and wrinkles, and improves skin elasticity . In clinical studies, a face cream based on this compound showed a significant decrease in the appearance of fine lines and wrinkles .

Action Environment

The efficacy and stability of Caprooyl Tetrapeptide-3 Acetate can be influenced by environmental factors. For instance, excessive exposure to UV light, toxins, pollutants, and inflammation can affect the skin’s condition and the compound’s effectiveness . .

生化分析

Biochemical Properties

Caprooyl Tetrapeptide-3 Acetate interacts with various enzymes and proteins. It has been found to have migration-imparting effects in human adipose-derived stem cells when applied at concentrations of 0.1 and 1 mg/ml .

Cellular Effects

Caprooyl Tetrapeptide-3 Acetate has a profound impact on various types of cells and cellular processes. It boosts the production of dermal-epidermal junction (DEJ) structural proteins such as laminin up to 26% and fibronectin up to 60%, improving mechanical properties of the skin .

Molecular Mechanism

The molecular mechanism of Caprooyl Tetrapeptide-3 Acetate involves its interaction with biomolecules and changes in gene expression. It enhances the expression of genes responsible for collagen VII and laminin-5 production .

Temporal Effects in Laboratory Settings

Over time, Caprooyl Tetrapeptide-3 Acetate shows significant reduction in the appearance of fine lines & wrinkles in mature skin

Metabolic Pathways

It plays an essential role in the natural production of the extracellular matrix components .

准备方法

Caprooyl Tetrapeptide-3 acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Chain Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

Cleavage: The completed peptide is cleaved from the resin and purified

Industrial production methods involve large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and optimized for large-scale production, ensuring consistency and purity of the final product .

化学反应分析

Caprooyl Tetrapeptide-3 acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

Reduction: The peptide can be reduced to its constituent amino acids under strong reducing conditions.

Substitution: The lysine residues can undergo substitution reactions with various electrophiles

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and electrophiles like alkyl halides. The major products formed from these reactions include modified peptides with altered functional groups .

相似化合物的比较

Caprooyl Tetrapeptide-3 acetate is unique due to its specific peptide sequence and its ability to stimulate the production of extracellular matrix components. Similar compounds include:

Hexanoyl dipeptide-3 norleucine acetate: Enhances skin surface renewal and exfoliation.

Palmitoyl tetrapeptide-7: Reduces inflammation and improves skin elasticity.

Acetyl hexapeptide-8: Reduces the appearance of wrinkles by inhibiting muscle contractions

Caprooyl Tetrapeptide-3 acetate stands out due to its comprehensive effects on skin structure and function, making it a valuable ingredient in anti-aging formulations .

属性

IUPAC Name |

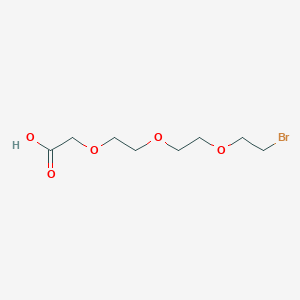

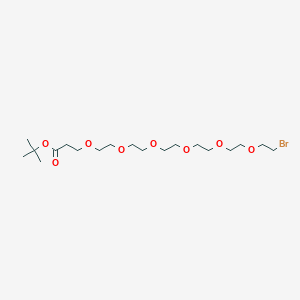

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H47N9O5.C2H4O2/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27;1-2(3)4/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40);1H3,(H,3,4)/t19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAVFMYNDSZDNL-OCIDDWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

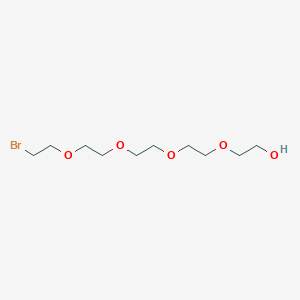

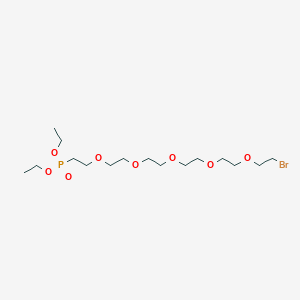

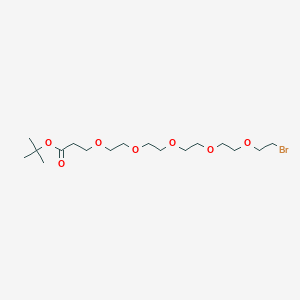

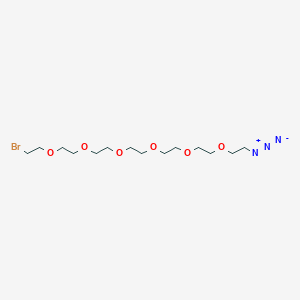

CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H51N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)